3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Overview
Description
The compound “3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This compound was identified from a structure-based virtual screen made on IDO1 active site . It has been found to have sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .
Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The compound has been found to have excellent in vitro metabolic stability . It has been used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown that enaminones can react with aminoheterocycles, including amino-1H-triazole, to yield derivatives that include triazolo[1,5-a]pyrimidines, demonstrating the utility of these compounds in synthesizing complex heterocyclic structures with potential biological activity (Almazroa, Elnagdi, & El‐Din, 2004). Similarly, aminothiazoles have been used to create novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, highlighting the versatility of such compounds in generating new molecules with potential antimicrobial effects (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antimicrobial and Antifungal Activities
Compounds derived from similar chemical reactions have been evaluated for their antimicrobial and antifungal properties, suggesting a potential area of application for 3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide in the development of new antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Biochemical and Insecticidal Research
The synthesis and characterization of heterocyclic compounds incorporating the trifluoromethyl moiety have been conducted, with some studies evaluating the biochemical impacts and potential insecticidal activities against agricultural pests, suggesting an avenue for research into pest control applications (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Molecular Docking and In Vitro Screening
Furthermore, novel pyridine and fused pyridine derivatives, closely related to the compound of interest, have been prepared and subjected to molecular docking screenings towards various proteins, indicating their potential in drug discovery and as candidates for antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(tetrazol-1-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N8O/c17-16(18,19)12-5-2-6-26-13(22-23-14(12)26)8-20-15(28)10-3-1-4-11(7-10)27-9-21-24-25-27/h1-7,9H,8H2,(H,20,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFBPDCHSJJKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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